molecular formula C11H14O2 B074226 Methyl (R)-3-phenylbutyrate CAS No. 1472-07-7

Methyl (R)-3-phenylbutyrate

Cat. No.: B074226
CAS No.: 1472-07-7
M. Wt: 178.23 g/mol
InChI Key: DSWKGCIHFICHAC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-3-phenylbutyrate is an organic compound that belongs to the class of esters. It is characterized by a methyl ester functional group attached to a 3-phenylbutyric acid backbone. This compound is known for its pleasant fruity aroma, making it a valuable ingredient in the flavor and fragrance industry. Its molecular formula is C11H14O2, and it has a chiral center, making it optically active.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl ®-3-phenylbutyrate can be synthesized through several methods. One common approach involves the esterification of ®-3-phenylbutyric acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of methyl ®-3-phenylbutyrate often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The esterification process is conducted at elevated temperatures and pressures to accelerate the reaction rate. Additionally, the use of solid acid catalysts such as ion-exchange resins can enhance the selectivity and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl ®-3-phenylbutyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to yield ®-3-phenylbutyric acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol, ®-3-phenylbutanol, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and methanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide in the presence of an alcohol.

Major Products Formed:

    Hydrolysis: ®-3-phenylbutyric acid and methanol.

    Reduction: ®-3-phenylbutanol.

    Transesterification: A different ester and methanol.

Scientific Research Applications

Methyl ®-3-phenylbutyrate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various chiral compounds and as a reagent in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to products such as perfumes, cosmetics, and food items.

Mechanism of Action

The mechanism of action of methyl ®-3-phenylbutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic enzymes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Methyl ®-3-phenylbutyrate can be compared with other similar esters, such as:

    Methyl (S)-3-phenylbutyrate: The enantiomer of methyl ®-3-phenylbutyrate, which has different optical properties and potentially different biological activities.

    Ethyl 3-phenylbutyrate: An ester with a similar structure but with an ethyl group instead of a methyl group, which may result in different physical and chemical properties.

    Methyl 2-phenylbutyrate: An isomer with the phenyl group attached to the second carbon instead of the third, leading to different reactivity and applications.

The uniqueness of methyl ®-3-phenylbutyrate lies in its specific chiral configuration, which can influence its interactions with biological systems and its sensory properties in flavor and fragrance applications.

Properties

IUPAC Name

methyl (3R)-3-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWKGCIHFICHAC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (R)-3-phenylbutyrate
Reactant of Route 2
Reactant of Route 2
Methyl (R)-3-phenylbutyrate
Reactant of Route 3
Reactant of Route 3
Methyl (R)-3-phenylbutyrate
Reactant of Route 4
Reactant of Route 4
Methyl (R)-3-phenylbutyrate
Reactant of Route 5
Reactant of Route 5
Methyl (R)-3-phenylbutyrate
Reactant of Route 6
Reactant of Route 6
Methyl (R)-3-phenylbutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.